Diethyl malonate-d2
Overview
Description
It is a colorless liquid with a molecular formula of CD2(CO2C2H5)2 and a molecular weight of 162.18 g/mol . The compound is used extensively in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Diethyl malonate-d2, also known as 1,3-Diethyl propanedioate-2,2-d2, is a chemical compound that primarily targets the respiratory system . It is used in the preparation of several medicinally useful compounds .
Mode of Action
This compound interacts with its targets through a process known as alkylation . During this process, an α-hydrogen is replaced with an alkyl group, resulting in the formation of a new carbon-carbon bond . This interaction leads to changes in the structure and function of the target molecules .
Biochemical Pathways
This compound affects various biochemical pathways. It is involved in the malonic ester synthesis, a process that provides routes to a wide variety of carboxylic acids and methyl ketones . The compound is also associated with the decarboxylation of oxaloacetate to malonate, which disrupts the Krebs cycle .
Pharmacokinetics
Its physical properties such as boiling point (199 °c), melting point (-51–50 °c), and density (1068 g/mL at 25 °C) suggest that it may have specific bioavailability characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are complex and depend on the specific context of its use. For instance, in the context of medicinal chemistry, it is used in the synthesis of several useful compounds, including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, adequate ventilation is recommended to minimize dust and/or vapor concentrations during its handling . Furthermore, it should be stored in a well-ventilated place and kept cool to maintain its stability .
Biochemical Analysis
Biochemical Properties
Diethyl malonate-d2 plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes such as sodium ethoxide, forming a resonance-stabilized enolate . This enolate can undergo alkylation via an S_N2 reaction, leading to the formation of monoalkylmalonic ester . The compound’s interactions with biomolecules are primarily through its enolate form, which acts as a nucleophile in various biochemical reactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s enolate form can participate in the malonic ester synthesis, affecting the production of carboxylic acids and other metabolites . These reactions can alter cellular metabolism by influencing the levels of key intermediates and end products. Additionally, this compound may impact gene expression by modulating the availability of substrates for enzymatic reactions involved in transcription and translation.
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into an enolate ion through deprotonation by a strong base such as sodium ethoxide . This enolate ion can then participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The compound’s ability to form resonance-stabilized enolates makes it a versatile intermediate in various biochemical pathways. The interactions with biomolecules, such as enzymes and nucleophiles, are primarily driven by the compound’s nucleophilic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its enolate form can be sensitive to hydrolysis and oxidation . Long-term studies have shown that this compound can maintain its activity in in vitro and in vivo experiments, provided it is stored and handled properly. The temporal effects on cellular function are influenced by the compound’s stability and the duration of exposure in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can participate in normal metabolic processes without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including disruptions in cellular metabolism and enzyme inhibition . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in the acetate-malonate pathway, contributing to the biosynthesis of fatty acids and other metabolites . The compound’s enolate form can participate in the formation of polyketides and other complex molecules through nucleophilic substitution reactions
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s localization and accumulation are influenced by its chemical properties and the presence of specific transport mechanisms. This compound can be taken up by cells through passive diffusion or facilitated transport, depending on the experimental conditions and the cell type.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl malonate-d2 is typically synthesized through the deuteration of diethyl malonate. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is to treat diethyl malonate with deuterium oxide (D2O) in the presence of a base, such as sodium deuteroxide (NaOD), to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile intermediate. This intermediate is then treated with ethanol in the presence of an acid catalyst to yield diethyl malonate, which is subsequently deuterated .
Chemical Reactions Analysis
Types of Reactions: Diethyl malonate-d2 undergoes various chemical reactions, including:
Alkylation: The enolate ion formed from this compound can react with alkyl halides to form α-substituted malonates.
Decarboxylation: Upon heating with aqueous hydrochloric acid, this compound undergoes hydrolysis and decarboxylation to yield substituted monocarboxylic acids.
Condensation Reactions: It can participate in Claisen ester condensations, forming β-keto esters.
Common Reagents and Conditions:
Alkylation: Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then reacts with alkyl halides.
Decarboxylation: Aqueous hydrochloric acid is used to hydrolyze and decarboxylate the compound.
Condensation: Strong bases like sodium ethoxide are used in Claisen condensations.
Major Products:
Alkylation: α-Substituted malonates.
Decarboxylation: Substituted monocarboxylic acids.
Condensation: β-Keto esters.
Scientific Research Applications
Diethyl malonate-d2 has a wide range of applications in scientific research:
Biology: The compound is used in isotope labeling studies to trace metabolic pathways and reaction mechanisms.
Comparison with Similar Compounds
Dimethyl malonate: The dimethyl ester of malonic acid.
Diethyl malonate: The non-deuterated form of diethyl malonate-d2.
Malonic acid: The parent dicarboxylic acid from which these esters are derived.
This compound stands out due to its application in isotope labeling, making it a valuable tool in both academic and industrial research.
Properties
IUPAC Name |
diethyl 2,2-dideuteriopropanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGSMUGOJNHAZ-BFWBPSQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480026 | |
Record name | Diethyl malonate-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4303-49-5 | |
Record name | Diethyl malonate-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4303-49-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.